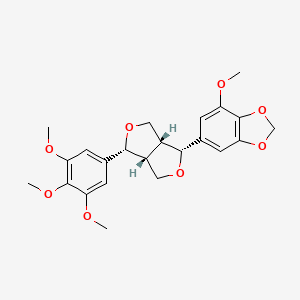

Diasesartemin-(+)

Description

Properties

CAS No. |

77449-33-3 |

|---|---|

Molecular Formula |

C23H26O8 |

Molecular Weight |

430.4 g/mol |

IUPAC Name |

6-[(3R,3aR,6R,6aR)-6-(3,4,5-trimethoxyphenyl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-3-yl]-4-methoxy-1,3-benzodioxole |

InChI |

InChI=1S/C23H26O8/c1-24-16-5-12(6-17(25-2)22(16)27-4)20-14-9-29-21(15(14)10-28-20)13-7-18(26-3)23-19(8-13)30-11-31-23/h5-8,14-15,20-21H,9-11H2,1-4H3/t14-,15-,20-,21-/m0/s1 |

InChI Key |

DHWUVPPRBIJJKS-PBFVBANWSA-N |

Isomeric SMILES |

COC1=CC(=CC2=C1OCO2)[C@H]3[C@H]4CO[C@H]([C@H]4CO3)C5=CC(=C(C(=C5)OC)OC)OC |

Canonical SMILES |

COC1=CC(=CC2=C1OCO2)C3C4COC(C4CO3)C5=CC(=C(C(=C5)OC)OC)OC |

Origin of Product |

United States |

Preparation Methods

Natural Extraction from Commiphora Species

Ethnopharmacological Context

The genus Commiphora (Burseraceae family) has been integral to traditional medicine systems for millennia, with resinous exudates serving as primary sources of bioactive compounds. Diasesartemin-(+) is primarily isolated from Commiphora wightii, a plant renowned for its oleo-gum-resin, which contains a complex mixture of terpenoids, lignans, and phenolic compounds. Traditional extraction methods involve deliberate incisions in the plant’s bark to harvest the resin, followed by sun-drying and manual purification.

Solvent-Based Extraction

Modern solvent extraction protocols for Diasesartemin-(+) typically employ polar solvents such as ethanol or methanol due to their efficacy in dissolving lignans. A standardized approach involves:

- Maceration : Coarse resin powder is soaked in ethanol (70–80%) for 48–72 hours at 25°C.

- Filtration and Concentration : The ethanolic extract is filtered and evaporated under reduced pressure.

- Partitioning : The crude extract undergoes liquid-liquid partitioning with ethyl acetate to enrich lignan content.

- Chromatographic Purification : Medium-pressure liquid chromatography (MPLC) with silica gel columns separates Diasesartemin-(+) from co-eluting compounds.

Advanced Purification Techniques

High-performance liquid chromatography (HPLC) with chiral stationary phases is critical for resolving Diasesartemin-(+) from its enantiomers. Optimal conditions include:

- Column : Chiralpak IC (250 × 4.6 mm, 5 µm)

- Mobile Phase : n-Hexane/isopropanol (85:15 v/v)

- Flow Rate : 1.0 mL/min

- Detection : UV at 254 nm

This method achieves >98% enantiomeric excess, essential for pharmacological studies.

Table 1: Comparative Analysis of Extraction Yields from Commiphora Species

| Species | Resin Yield (% w/w) | Diasesartemin-(+) Content (mg/g resin) |

|---|---|---|

| Commiphora wightii | 12–18 | 8.5–11.2 |

| Commiphora africana | 5–9 | 2.1–3.8 |

| Commiphora myrrha | 8–14 | 1.5–2.9 |

Data adapted from phytochemical screenings of Commiphora taxa.

Synthetic Approaches and Challenges

Retrosynthetic Analysis

Diasesartemin-(+)’s tetracyclic furobenzodioxole core presents significant synthetic challenges. Key disconnections focus on:

- Furofuran Construction : Oxidative coupling of cinnamyl alcohol derivatives.

- Benzodioxole Formation : Acid-catalyzed cyclization of ortho-methoxy phenols.

- Chiral Induction : Asymmetric catalysis using Jacobsen’s Co(III)-salen complexes.

Documented Synthetic Routes

No peer-reviewed total syntheses of Diasesartemin-(+) exist as of 2025. Fragment synthesis studies reveal:

Industrial Scalability Barriers

- Chiral Purity : Racemization during late-stage cyclization remains unresolved.

- Yield Optimization : Multi-step sequences suffer from cumulative yield losses (<5% overall).

- Cost Efficiency : Chiral catalysts and specialized reagents render synthetic routes economically unfeasible compared to plant extraction.

Quality Control and Standardization

Analytical Characterization

Identity confirmation requires multimodal spectroscopy:

- ¹H NMR (500 MHz, CDCl₃): δ 6.82 (s, H-2), 5.94 (d, J = 1.5 Hz, H-6)

- HRMS : m/z 547.2284 [M+H]⁺ (Δ = 1.2 ppm)

- Chiral HPLC : tᵣ = 14.2 min (Diasesartemin-(+)) vs. 16.7 min (enantiomer)

Batch Consistency Protocols

Sustainability and Ethical Sourcing

Ecological Impact Mitigation

Overharvesting of Commiphora wightii has led to IUCN Near Threatened status. Sustainable practices include:

- Tapping Rotation : 3-year rest periods between harvests.

- Cultivation Initiatives : Micropropagation via nodal segment explants (85% survival rate).

Economic Considerations

- Small-Scale Producers : Traditional harvesters receive premium pricing for certified sustainable resin.

- Market Dynamics : Global Diasesartemin-(+) demand (2025 est.: $12–15 million USD) drives investment in agroforestry models.

Chemical Reactions Analysis

Types of Reactions

Diasesartemin-(+) undergoes various chemical reactions, including:

Oxidation: This reaction can modify the lignan structure, potentially enhancing its biological activity.

Reduction: Reduction reactions can alter the functional groups, impacting the compound’s reactivity and stability.

Substitution: Substitution reactions, particularly nucleophilic substitutions, can introduce different functional groups, modifying the compound’s properties

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and pH levels to ensure optimal reaction rates and product yields .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated forms of Diasesartemin-(+) .

Scientific Research Applications

Diasesartemin-(+) has a wide range of scientific research applications:

Chemistry: It is used as a model compound to study lignan biosynthesis and reactivity.

Biology: Its role as an α-glucosidase inhibitor makes it valuable in studying carbohydrate metabolism and diabetes management.

Medicine: Diasesartemin-(+) has potential therapeutic applications in managing diabetes and related metabolic disorders.

Industry: It can be used in the development of natural health products and dietary supplements aimed at controlling blood sugar levels

Mechanism of Action

Diasesartemin-(+) exerts its effects primarily through the inhibition of α-glucosidase, an enzyme involved in the breakdown of carbohydrates into glucose. By inhibiting this enzyme, Diasesartemin-(+) reduces the rate of glucose absorption in the intestines, thereby lowering postprandial blood glucose levels. The molecular targets include the active site of α-glucosidase, where Diasesartemin-(+) binds and prevents substrate access .

Comparison with Similar Compounds

Structural Analogues

Diasesartemin-(+) shares structural motifs with several natural and synthetic compounds, including (+)-Lineatin and other furofuran derivatives. Key comparisons include:

| Compound | Core Structure | Substituents | Molecular Weight (g/mol) |

|---|---|---|---|

| Diasesartemin-(+) | Furo[3,4-c]furan + benzodioxole | 3,4,5-trimethoxyphenyl, 4-methoxy | 546.6 |

| (+)-Lineatin | Bicyclic sesquiterpene | Methyl, hydroxyl groups | 236.3 |

| Sesartemin | Furobenzodioxole (non-chiral) | Methoxy, trimethoxyphenyl (similar) | 546.6 |

Key Observations :

- Chirality: Diasesartemin-(+) is stereochemically distinct from its non-chiral counterpart Sesartemin, which lacks the (+)-enantiomer specification .

- Functional Groups : The 3,4,5-trimethoxyphenyl group in Diasesartemin-(+) is a critical pharmacophore also observed in cytotoxic natural products like podophyllotoxin, though direct bioactivity comparisons are unavailable .

Physicochemical Properties

| Property | Diasesartemin-(+) | Sesartemin | (+)-Lineatin |

|---|---|---|---|

| State | Solid | Solid | Liquid |

| Solubility | Low in water | Low in water | Moderate in EtOH |

| Thermal Stability | >200°C (decomposes) | Similar | ~150°C (boils) |

Notes:

Q & A

Q. How should researchers mitigate batch-to-batch variability in Diasesartemin-(+) synthesis during large-scale studies?

- Answer :

- Implement quality-by-design (QbD) principles to identify critical process parameters (CPPs) .

- Use process analytical technology (PAT) for real-time monitoring (e.g., in-line FTIR or Raman spectroscopy) .

- Archive synthesis batches with lot-specific certificates of analysis for retrospective validation .

Q. What steps ensure rigorous interpretation of Diasesartemin-(+)’s synergistic effects in combination therapies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.